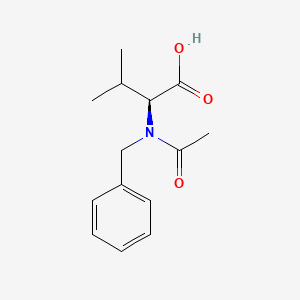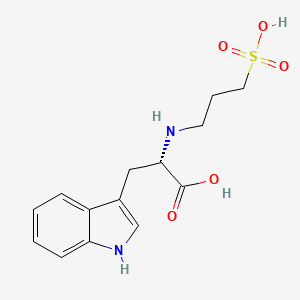
N-(3-Sulfopropyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Sulfopropyl)-L-tryptophan is a compound that combines the amino acid L-tryptophan with a sulfopropyl group. This modification enhances the compound’s solubility and reactivity, making it a valuable molecule in various scientific and industrial applications. The presence of the sulfopropyl group introduces unique chemical properties that distinguish it from other tryptophan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-tryptophan typically involves the N-alkylation of L-tryptophan with 3-propane sultone. This reaction is carried out in an aqueous medium under neutral pH conditions to ensure high efficiency and yield . The reaction proceeds as follows:
- Dissolve L-tryptophan in water.
- Add 3-propane sultone to the solution.
- Stir the mixture at room temperature for a specified duration to allow the N-alkylation reaction to occur.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-Sulfopropyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The sulfopropyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the sulfopropyl group.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfopropyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Modified sulfopropyl derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(3-Sulfopropyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in studies involving protein interactions and enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-Sulfopropyl)-L-tryptophan exerts its effects involves the interaction of the sulfopropyl group with various molecular targets. The sulfopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine: A compound with similar sulfopropyl functionality used in polymer synthesis.
N-(3-Sulfopropyl)acridinium betaine: Another sulfopropyl derivative used in fluorescence studies.
Uniqueness: N-(3-Sulfopropyl)-L-tryptophan is unique due to its combination of the amino acid L-tryptophan with a sulfopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research and industrial applications.
Properties
CAS No. |
819864-29-4 |
|---|---|
Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m0/s1 |
InChI Key |
OHGSQGHREYMASY-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


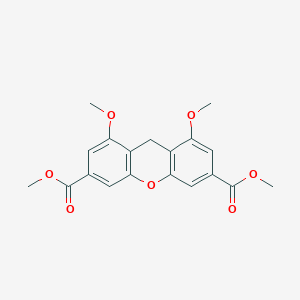
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
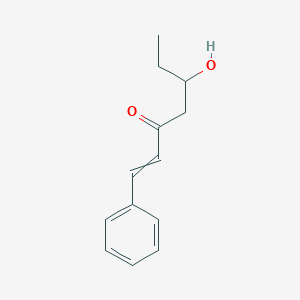
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
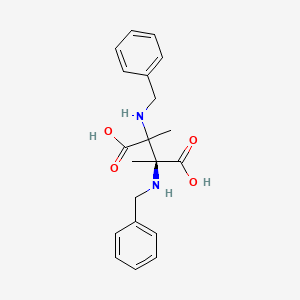
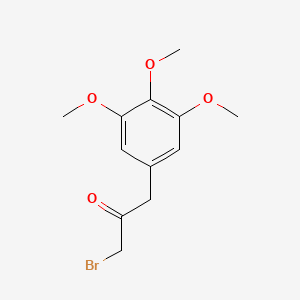
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
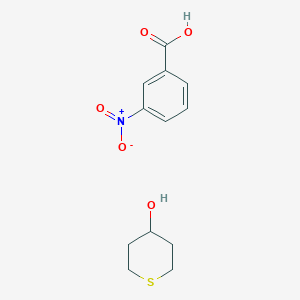

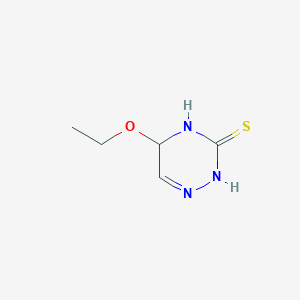
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)

![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
